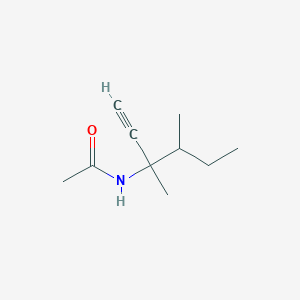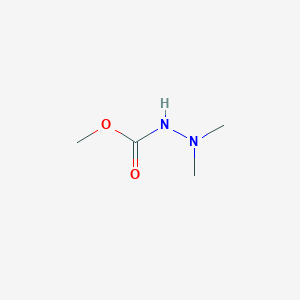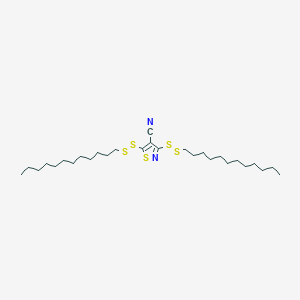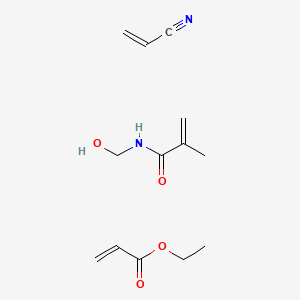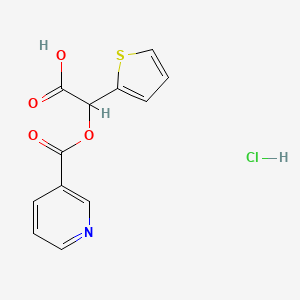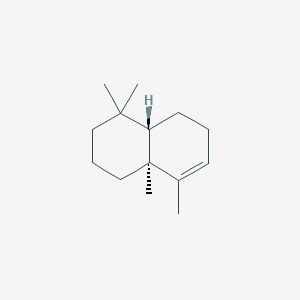
(4aS,8aS)-4,4,8,8a-Tetramethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aS,8aS)-4,4,8,8a-Tetramethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene is a complex organic compound characterized by its unique stereochemistry and molecular structure. This compound is part of the naphthalene family and is known for its stability and diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aS)-4,4,8,8a-Tetramethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene typically involves multiple steps, starting from simpler organic molecules. One common method involves the hydrogenation of naphthalene derivatives under specific conditions to achieve the desired stereochemistry . The reaction conditions often include the use of catalysts such as palladium or platinum and hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4aS,8aS)-4,4,8,8a-Tetramethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene undergoes various chemical reactions, including:
Reduction: Reduction reactions can further hydrogenate the compound, although it is already highly reduced.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Halogenating agents: Chlorine, bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while halogenation can introduce chlorine or bromine atoms into the molecule.
Scientific Research Applications
(4aS,8aS)-4,4,8,8a-Tetramethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4aS,8aS)-4,4,8,8a-Tetramethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biochemical processes . For example, it may inhibit certain enzymes by binding to their active sites, thereby altering their function and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (4aS,8aS)-8-Isopentyl-4,4,7,8a-tetramethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene .
- (4aS,8aS)-1,4,4a,5,8,8a-Hexahydronaphthalene-4a,8a-diyldimethanol .
Uniqueness
What sets (4aS,8aS)-4,4,8,8a-Tetramethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene apart from similar compounds is its specific stereochemistry and the resulting physical and chemical properties. This unique configuration can lead to different reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
56239-57-7 |
|---|---|
Molecular Formula |
C14H24 |
Molecular Weight |
192.34 g/mol |
IUPAC Name |
(4aS,8aS)-4,4,8,8a-tetramethyl-1,2,3,4a,5,6-hexahydronaphthalene |
InChI |
InChI=1S/C14H24/c1-11-7-5-8-12-13(2,3)9-6-10-14(11,12)4/h7,12H,5-6,8-10H2,1-4H3/t12-,14+/m0/s1 |
InChI Key |
PIDGHSGDTQKAKZ-GXTWGEPZSA-N |
Isomeric SMILES |
CC1=CCC[C@@H]2[C@@]1(CCCC2(C)C)C |
Canonical SMILES |
CC1=CCCC2C1(CCCC2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


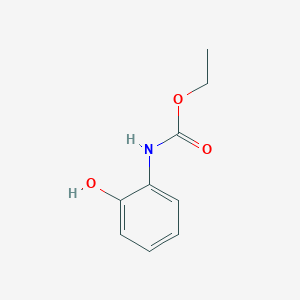
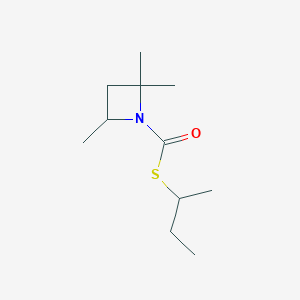
![Stannane, benzo[b]thien-2-yltrimethyl-](/img/structure/B14625442.png)
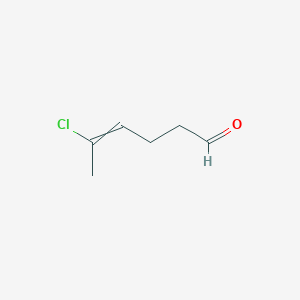

![Propanedinitrile, [4-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-2-butenylidene]-](/img/structure/B14625449.png)
